Cinitapride hydrogen tartrate

Overview

Description

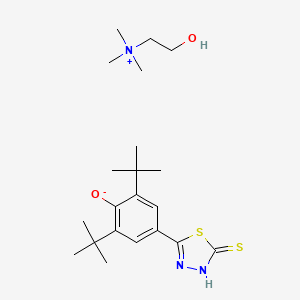

Cinitapride hydrogen tartrate is a substituted benzamide dopamine receptor antagonist . It is effective in the treatment of gastroesophageal reflux and a variety of gastrointestinal motility disorders . It acts as an agonist of the 5-HT1 and 5-HT4 receptors and as an antagonist of the 5-HT2 receptors .

Synthesis Analysis

The synthesis of Cinitapride hydrogen tartrate involves reacting 4-amino-2-ethoxy-5-nitrobenzoic acid with 4-amino-1-(3-cyclohexen-1-ylmethyl)piperidine in the presence of triethylamine and ethyl chloroformate . The resulting free base is then salified with L-(+)-tartaric acid to give the corresponding salt .Molecular Structure Analysis

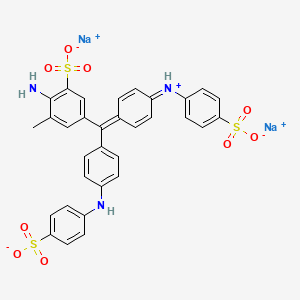

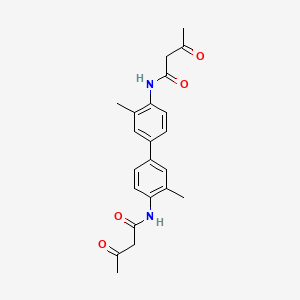

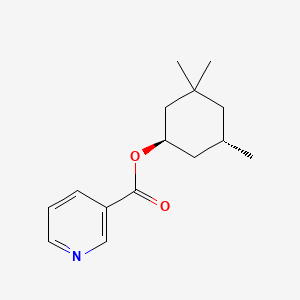

The IUPAC name for Cinitapride hydrogen tartrate is 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide . Its molecular formula is C25H36N4O10 and it has a molecular weight of 552.57 g/mol . The compound appears as a yellow-colored powder .Chemical Reactions Analysis

While specific chemical reactions involving Cinitapride hydrogen tartrate are not detailed in the search results, it is known that the compound is used in the formulation of immediate-release tablets . This process involves varying the composition of binder avicel PH 102 and superdisintegrant crospovidone .Physical And Chemical Properties Analysis

Cinitapride hydrogen tartrate is only slightly soluble in water (0.0141 mg/ml), basic (pka = 9.7), and extremely hydrophobic in nature . The salt form of cinitapride (hydrogen tartrate) is highly soluble .Scientific Research Applications

Analytical Determination

Research has developed reverse phase HPLC methods for determining cinitapride hydrogen tartrate in the presence of its degradation products in bulk drug, showcasing its stability under various stress conditions except in reduction conditions where significant degradation occurs. This analytical method, validated for specificity, linearity, precision, and accuracy, is crucial for quality control of cinitapride in bulk drug formulation (Roy et al., 2010). Similarly, a stability-indicating UV-spectrophotometric method has been developed for cinitapride hydrogen tartrate in bulk and tablet form, with significant findings on its degradation under oxidative stress, supporting its use for routine analysis in pharmaceutical quality control (Rehman et al., 2017).

Formulation Development

Studies have focused on the formulation of cinitapride hydrogen tartrate for improved bioavailability and patient compliance. Research on fast disintegrating tablets aims at rapid disintegration, targeting specific patient groups like pediatrics and geriatrics, using various superdisintegrants (Chinnala & Vodithala, 2017). Another study developed immediate release tablets by direct compression, optimizing the formulation to achieve excellent drug release and stability, indicating a methodological advancement for cinitapride tablet manufacturing (Bushra et al., 2018).

Pharmacokinetic Properties and Interaction Studies

Research exploring the pharmacokinetics of cinitapride in healthy volunteers has provided insights into its absorption, distribution, metabolism, and excretion. A study investigating the interaction of cinitapride with ketoconazole found no clinically relevant pharmacokinetic interaction, suggesting safety in coadministration (Robert et al., 2007). Another study developed a UPLC-MS/MS method for quantifying cinitapride in plasma, supporting its application in pharmacokinetic interaction trials, emphasizing the importance of sensitive analytical methods in understanding cinitapride's pharmacokinetics (Marcelín-Jiménez et al., 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O4.C4H6O6/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-1(3(7)8)2(6)4(9)10/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2,5-6H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVANMRCHFMTSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinitapride hydrogen tartrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1668967.png)

![(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1668968.png)